molecular formula C10H9N3O B2474174 2-[(Pyridin-3-yl)methoxy]pyrimidine CAS No. 2202464-12-6

2-[(Pyridin-3-yl)methoxy]pyrimidine

Cat. No. B2474174
CAS RN: 2202464-12-6
M. Wt: 187.202
InChI Key: ABNCUGPXIXZXCI-UHFFFAOYSA-N
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Description

“2-[(Pyridin-3-yl)methoxy]pyrimidine” is a compound that contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities . Pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .


Synthesis Analysis

The synthesis of “this compound” involves a series of chemical reactions. In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The synthesis involved a Diels–Alder reaction between key intermediates, leading to the formation of the correspondent compound .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring fused to a pyridine ring. This structure is a common feature in many bioactive compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a Diels–Alder reaction between key intermediates . This reaction leads to the formation of the correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Chemistry: Pyrimidine derivatives are pivotal in synthetic chemistry for developing new compounds with potential biological and industrial applications. For instance, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine demonstrates the compound's role as a new intermediate, showcasing its importance in synthesizing more complex molecules with high purity and yield (Liu Guo-ji, 2009).

Antiviral and Antimicrobial Applications

  • Antiviral Research: Pyrimidine derivatives have shown promising results in antiviral research. For example, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrated significant inhibitory activity against retroviruses, including HIV, indicating their potential as antiviral agents (D. Hocková et al., 2003).
  • Antimicrobial Activity: The antimicrobial properties of pyrimidine derivatives, particularly their strong activity against Gram-positive bacteria and fungi, were highlighted through the study of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives. The position of the methoxy substituent significantly influences biological activity, demonstrating the compound's utility in developing new antimicrobial agents (E. Żesławska et al., 2020).

Applications in OLEDs and Corrosion Inhibition

  • Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have been utilized in creating new classes of heteroleptic Ir(III) metal complexes for OLEDs, demonstrating their potential in developing high-performance sky-blue- and white-emitting OLEDs. These applications underscore the role of pyrimidine derivatives in advancing OLED technology for better display and lighting solutions (Chih‐Hao Chang et al., 2013).
  • Corrosion Inhibition: The effectiveness of pyrimidine derivatives, such as 2-mercaptopyrimidine, in inhibiting the corrosion of metals in acidic solutions has been explored. These compounds exhibit high inhibition efficiency, making them valuable for protecting materials in industrial applications (Xianghong Li et al., 2017).

Future Directions

The future directions for “2-[(Pyridin-3-yl)methoxy]pyrimidine” could involve further exploration of its biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than some existing drugs . This suggests that “this compound” and its derivatives could be further developed as potential anti-fibrotic drugs .

properties

IUPAC Name

2-(pyridin-3-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNCUGPXIXZXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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